2-{[(Benzyloxy)carbonyl]amino}-3-methoxy-3-methylbutanoic acid

Peptide Synthesis Orthogonal Protection Hydrogenolysis

2-{[(Benzyloxy)carbonyl]amino}-3-methoxy-3-methylbutanoic acid (CAS 1352999-00-8) is a Cbz-protected, non-proteinogenic amino acid derivative built on a 3-methoxyvaline core (C14H19NO5, MW 281.30 g/mol). It belongs to the class of N-benzyloxycarbonyl (Cbz)-protected amino acid building blocks widely employed in solution-phase and solid-phase peptide synthesis for the construction of modified peptides, peptidomimetics, and protease inhibitor scaffolds.

Molecular Formula C14H19NO5
Molecular Weight 281.30 g/mol
CAS No. 1352999-00-8
Cat. No. B6335593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[(Benzyloxy)carbonyl]amino}-3-methoxy-3-methylbutanoic acid
CAS1352999-00-8
Molecular FormulaC14H19NO5
Molecular Weight281.30 g/mol
Structural Identifiers
SMILESCC(C)(C(C(=O)O)NC(=O)OCC1=CC=CC=C1)OC
InChIInChI=1S/C14H19NO5/c1-14(2,19-3)11(12(16)17)15-13(18)20-9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)
InChIKeyUUKALFPYCSEDEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{[(Benzyloxy)carbonyl]amino}-3-methoxy-3-methylbutanoic Acid (CAS 1352999-00-8): Chemical Identity and Procurement Baseline


2-{[(Benzyloxy)carbonyl]amino}-3-methoxy-3-methylbutanoic acid (CAS 1352999-00-8) is a Cbz-protected, non-proteinogenic amino acid derivative built on a 3-methoxyvaline core (C14H19NO5, MW 281.30 g/mol) . It belongs to the class of N-benzyloxycarbonyl (Cbz)-protected amino acid building blocks widely employed in solution-phase and solid-phase peptide synthesis for the construction of modified peptides, peptidomimetics, and protease inhibitor scaffolds [1]. The compound is commercially available from multiple vendors with typical purity specifications of 95–98% .

Why Generic Substitution of 2-{[(Benzyloxy)carbonyl]amino}-3-methoxy-3-methylbutanoic Acid is Scientifically Invalid


Protected amino acid derivatives containing the 3-methoxy-3-methylbutanoic acid scaffold are not interchangeable across protecting-group strategies (Cbz vs. Boc vs. Fmoc) or side-chain modifications. The Cbz group confers orthogonal hydrogenolytic deprotection capability (Pd/C, H₂) that is incompatible with the acid-labile Boc and base-labile Fmoc removal conditions, while the 3-methoxy substituent introduces distinct steric bulk (quaternary β-carbon bearing –OCH₃ and –CH₃) and altered hydrogen-bonding capacity compared to canonical valine [1]. Substituting the Cbz-protected 3-methoxyvaline building block with its unprotected analog (CAS 18801-86-0) or a different N-protected variant (e.g., Boc, CAS 856417-92-0) will derail a synthetic route designed for orthogonal Cbz deprotection and may abolish the target molecule's conformational or pharmacophoric properties .

Quantitative Evidence Guide: 2-{[(Benzyloxy)carbonyl]amino}-3-methoxy-3-methylbutanoic Acid Differentiation Data


Orthogonal Deprotection Selectivity: Cbz Hydrogenolysis vs. Boc Acidolysis

The Cbz group on the target compound can be selectively removed via catalytic hydrogenolysis (Pd/C, H₂, 3 bar, 50 °C) while leaving Boc and tert-butyl ester protecting groups intact . In contrast, the direct Boc analog (CAS 856417-92-0) requires trifluoroacetic acid (TFA) for deprotection, which simultaneously cleaves tert-butyl-based side-chain protections and can degrade acid-sensitive peptide sequences [1]. This orthogonal reactivity enables sequential deprotection strategies where the Cbz group is removed first under neutral reductive conditions, preserving acid-labile functionalities for later global deprotection [2].

Peptide Synthesis Orthogonal Protection Hydrogenolysis

Acid Stability Advantage: Cbz Resilience Under Boc Removal Conditions

The Cbz group demonstrates documented stability toward the acidic conditions (TFA) used for Boc removal, whereas the Boc group itself is cleaved under these same conditions [1]. This property allows the target Cbz compound to survive synthetic steps where a Boc-protected intermediate (CAS 856417-92-0) would be deprotected prematurely, providing a strategic advantage in convergent synthesis routes requiring staged amine unveiling [2]. Vendor technical documentation confirms that Cbz-protected substrates are 'generally stable to bases and mild acidic treatment, and can tolerate Boc removal conditions' .

Acid Stability Protecting Group Strategy Sequential Synthesis

Molecular Weight Differentiation for Solid-Phase Peptide Synthesis Monitoring

The target Cbz-protected compound (MW 281.30 g/mol) provides a +133.13 Da mass increment over the unprotected 3-methoxyvaline core (MW 147.17 g/mol, CAS 18801-86-0) . Relative to the Boc analog (MW 247.29 g/mol, CAS 856417-92-0), the Cbz derivative contributes an additional +34.01 Da, yielding distinct mass shifts that facilitate unambiguous LC-MS monitoring of coupling and deprotection steps in solid-phase peptide synthesis [1]. The Fmoc analog (estimated MW ~353 g/mol) adds an even larger mass increment but requires basic deprotection conditions (piperidine/DMF) incompatible with base-sensitive sequences [2].

Solid-Phase Peptide Synthesis Mass Spectrometry Reaction Monitoring

Patent-Documented Use of 3-Methoxyvaline Scaffold in Cathepsin K and HBV Inhibitor Programs

The 3-methoxyvaline residue (the core of the target compound after Cbz deprotection) is explicitly claimed as a preferred P2 side-chain building block in multiple patent families for cysteine protease inhibitors targeting cathepsin K (osteoporosis, osteoarthritis) [1] and in cyclized sulfamoylarylamide derivatives as HBV replication inhibitors [2]. In the cathepsin K inhibitor patents, 3-methoxyvaline is listed alongside leucine, isoleucine, cyclohexylglycine, O-methyl threonine, and 4-fluoroleucine as one of only six privileged P2 residues, establishing its validated role in achieving potency and selectivity . The Cbz-protected form (target compound) is the requisite synthetic intermediate for introducing this residue via standard peptide coupling methods.

Cathepsin K Inhibition Hepatitis B Protease Inhibitor

Commercial Availability and Purity Benchmarking vs. Boc Analog

The target Cbz compound is commercially available at 98% purity (Leyan, product 1193120) and 95% purity (Fluorochem/CymitQuimica, product 10-F526924) . The Boc analog (CAS 856417-92-0) is offered at 98% purity (Leyan, product 1192931) and 95% purity (ChemeNu) . While purity specifications are comparable, the Cbz variant commands a significant price premium: GlpBio lists the Cbz compound at $895/100mg, $956/250mg, and $1,017/g, reflecting the additional synthetic steps required for Cbz introduction and the benzyl chloroformate reagent cost . This pricing differential must be weighed against the synthetic value of orthogonal Cbz protection.

Procurement Purity Specification Commercial Availability

Optimal Application Scenarios for 2-{[(Benzyloxy)carbonyl]amino}-3-methoxy-3-methylbutanoic Acid (CAS 1352999-00-8)


Orthogonal Solid-Phase Peptide Synthesis Requiring Selective N-Terminal Unveiling

In Fmoc/Boc/Cbz orthogonal SPPS strategies, the target compound serves as the Cbz-protected building block introduced at a specific coupling step. The Cbz group is selectively removed via Pd/C-catalyzed hydrogenolysis (3 bar H₂, 50 °C) without disturbing Fmoc (base-labile) or Boc/tert-butyl (acid-labile) protections elsewhere in the sequence [1]. This enables the construction of complex branched or cyclic peptides where sequential amine deprotection order is critical to synthetic success. The 3-methoxyvaline residue also introduces a quaternary β-carbon that restricts backbone conformational freedom, favoring specific turn motifs in the final peptide [2].

Synthesis of Cathepsin K Inhibitor Candidates with Privileged P2 Residue

The 3-methoxyvaline side chain, introduced via the Cbz-protected building block, occupies the S2 pocket of cathepsin K with distinct steric and electronic properties compared to leucine or 4-fluoroleucine alternatives [3]. Patent SAR data indicate that 3-methoxyvaline-containing inhibitors demonstrate enhanced whole-blood stability relative to leucine analogs, attributed to the methoxy group's resistance to oxidative metabolism at the β-carbon position [3]. The Cbz-protected precursor is the required form for solution-phase amide coupling to the P1–P1′ warhead fragment under standard HBTU/HOBt or DCC conditions [2].

HBV Replication Inhibitor Development Using Cyclized Sulfamoylarylamide Scaffolds

Patented cyclized sulfamoylarylamide HBV inhibitors (US 10,125,094) incorporate the 3-methoxyvaline fragment as a key structural element [4]. The Cbz-protected building block (CAS 1352999-00-8) is employed in the solution-phase assembly of these inhibitors, where the Cbz group provides UV-detectable (254 nm) protection compatible with normal-phase chromatographic purification of intermediates. The acid-stable Cbz group survives the sulfonylation and cyclization steps that would cleave a Boc protecting group [1].

Conformational Probing of Modified Peptides via Quaternary β-Carbon Restriction

The 3-methoxy-3-methyl substitution creates a quaternary carbon at the β-position (C3) bearing both methoxy and methyl substituents, which severely restricts side-chain rotamer freedom compared to valine (secondary β-carbon) or O-methyl threonine [2]. This structural feature is exploited in SAR studies to lock peptide backbones into specific conformations, and the Cbz-protected form is the preferred building block for Fmoc-SPPS because the Cbz group remains intact during repetitive piperidine-mediated Fmoc deprotection cycles, only being removed at the final global deprotection step via hydrogenolysis [1].

Quote Request

Request a Quote for 2-{[(Benzyloxy)carbonyl]amino}-3-methoxy-3-methylbutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.